molecular formula C8H14N2OS B13313629 (2-Ethoxyethyl)(1,3-thiazol-5-ylmethyl)amine

(2-Ethoxyethyl)(1,3-thiazol-5-ylmethyl)amine

Cat. No.: B13313629
M. Wt: 186.28 g/mol
InChI Key: WWTJKNIYDAJZDP-UHFFFAOYSA-N
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Description

The compound "(2-Ethoxyethyl)(1,3-thiazol-5-ylmethyl)amine" features a 1,3-thiazole ring substituted at the 5-position with a methyl group linked to an amine. The amine is further substituted with a 2-ethoxyethyl chain. This structure combines the electron-rich thiazole moiety, known for its role in bioactive molecules, with a flexible ethoxyethyl side chain that may influence solubility and pharmacokinetic properties.

Properties

Molecular Formula

C8H14N2OS

Molecular Weight

186.28 g/mol

IUPAC Name

2-ethoxy-N-(1,3-thiazol-5-ylmethyl)ethanamine

InChI

InChI=1S/C8H14N2OS/c1-2-11-4-3-9-5-8-6-10-7-12-8/h6-7,9H,2-5H2,1H3

InChI Key

WWTJKNIYDAJZDP-UHFFFAOYSA-N

Canonical SMILES

CCOCCNCC1=CN=CS1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethoxyethyl)(1,3-thiazol-5-ylmethyl)amine typically involves the reaction of 2-ethoxyethylamine with a thiazole derivative. One common method is the nucleophilic substitution reaction where 2-ethoxyethylamine reacts with a thiazole derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to ensure optimal yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and scalability of the process. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the final product. The compound is then purified using techniques such as distillation or recrystallization to achieve the desired level of purity .

Chemical Reactions Analysis

Types of Reactions

(2-Ethoxyethyl)(1,3-thiazol-5-ylmethyl)amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

(2-Ethoxyethyl)(1,3-thiazol-5-ylmethyl)amine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (2-Ethoxyethyl)(1,3-thiazol-5-ylmethyl)amine involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of inflammatory pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Neonicotinoid Insecticides: Thiamethoxam and Clothianidin

Thiamethoxam (3-(2-chloro-1,3-thiazol-5-ylmethyl)-5-methyl-1,3,5-oxadiazinan-4-ylidene(nitro)amine) is a systemic insecticide with high efficacy against sucking insects .

  • Structural Similarity : Shares the 1,3-thiazol-5-ylmethyl group but incorporates a chlorinated thiazole and a rigid oxadiazinan ring.
  • Functional Differences : The nitro group and oxadiazinan ring enhance binding to nicotinic acetylcholine receptors (nAChRs) in insects, a mechanism absent in the target compound.
  • Applications : Widely used in agriculture for pest control due to systemic translocation .

Clothianidin ((E)-1-(2-chloro-1,3-thiazol-5-ylmethyl)-3-methyl-2-nitroguanidine), a metabolite of thiamethoxam, retains the thiazolylmethyl group but replaces the oxadiazinan with a nitroguanidine moiety .

  • Key Contrast : The nitroguanidine group increases potency and persistence in plants compared to the ethoxyethyl group in the target compound, which may offer different solubility or degradation profiles.
Table 1: Comparison with Neonicotinoids
Compound Thiazole Substitution Key Functional Groups Primary Use
(2-Ethoxyethyl)(1,3-thiazol-5-ylmethyl)amine 5-methyl Ethoxyethylamine Unknown (potential agrochemical/pharma)
Thiamethoxam 5-chloromethyl Oxadiazinan, nitro Insecticide
Clothianidin 5-chloromethyl Nitroguanidine Insecticide

Nitrogen Mustard Analogs: Tris(2-ethoxyethyl)amine

Tris(2-ethoxyethyl)amine is a hydrolysis product of nitrogen mustard (HN-3), formed via nucleophilic substitution of chlorine with ethoxy groups .

  • Structural Similarity : Contains ethoxyethyl chains attached to an amine, akin to the target compound.

Pharmaceutical Intermediates: Thiazolylmethylamines

N-(1,3-Thiazol-5-ylmethyl)cyclopropanamine dihydrochloride () and 3-(Diethylamino)propylamine () are intermediates with modified amine substituents.

  • Diethylaminopropyl Derivative: Increased lipophilicity from the alkyl chain may improve membrane permeability, a trait less likely with the ethoxyethyl group due to its polarity .
Table 2: Comparison with Pharmaceutical Analogs
Compound Amine Substituent Key Properties Potential Applications
This compound 2-ethoxyethyl Moderate polarity, flexibility Drug delivery, agrochemicals
N-(1,3-Thiazol-5-ylmethyl)cyclopropanamine Cyclopropyl High steric hindrance Medicinal chemistry
3-(Diethylamino)propylamine Diethylaminopropyl High lipophilicity Bioactive molecule synthesis

Thiazol-2-amine Derivatives

Compounds like 5-methyl-1,3-thiazol-2-amine () highlight positional isomerism.

  • Key Difference: Substitution at the 2-position vs. 5-position alters electronic distribution, affecting binding to biological targets. Thiazol-5-yl derivatives (as in the target compound) are more common in neonicotinoids, suggesting optimized interactions with insect nAChRs .

Research Implications and Gaps

  • Solubility and Bioavailability : The ethoxyethyl group may enhance water solubility compared to alkyl chains, critical for systemic agrochemicals like thiamethoxam .
  • Toxicity Profile: Unlike neonicotinoids, the absence of nitro or chloro groups in the target compound could reduce environmental persistence and mammalian toxicity.
  • Synthetic Flexibility : The amine-ethoxyethyl-thiazole scaffold allows modular derivatization for tailored applications, as seen in pharmaceutical intermediates .

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